Samixogrel
Overview
Description
Samixogrel is a drug developed by Boehringer Ingelheim as thromboxane A2 receptor antagonists . It has been used in clinical trials for the treatment of patients with diabetic complications, thrombosis, and unstable angina pectoris . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
Samixogrel is a novel and potent combined thromboxane A2 receptor & thromboxane synthesis inhibitor . It targets TBXA2R x TXA2 synthase .Molecular Structure Analysis
The molecular formula of Samixogrel is C25H25ClN2O4S . The exact mass is 484.12 and the molecular weight is 484.990 .Chemical Reactions Analysis
Samixogrel is a combined thromboxane A2 receptor & thromboxane synthesis inhibitor . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .Physical And Chemical Properties Analysis
Samixogrel is a powder with a molecular formula of C25H25N2O4SCL and a molecular weight of 484.995 .Scientific Research Applications
Ionospheric Studies
- Simulation of the Seeding of Equatorial Spread F by Circular Gravity Waves (2013) : This study by Krall et al. utilized the SAMI3/ESF simulation code to investigate the ionospheric response to circular gravity waves, providing insights into the dynamics of the equatorial ionosphere (Krall, Huba, Joyce, & Hei, 2013).
- Modeling of Equatorial Plasma Bubbles Triggered by Non‐Equatorial Traveling Ionospheric Disturbances (2011) : This research by Krall et al. explored the interaction between mesoscale traveling ionospheric disturbances and equatorial F layer, using SAMI3/ESF code (Krall, Huba, Ossakow, Joyce, Makela, Miller, & Kelley, 2011).
Astronomy and Spectroscopy
- The Sydney-AAO Multi-object Integral Field Spectrograph (2011) : Croom et al. introduced a novel technology combining multi-object spectrograph with integral field spectrograph, demonstrating its application in astronomy (Croom, Lawrence, Bland-Hawthorn, Bryant, Fogarty, Richards, Goodwin, Farrell, Miziarski, Heald, Jones, Lee, Colless, Brough, Hopkins, Bauer, Birchall, Ellis, Horton, Leon-Saval, Lewis, López-Sánchez, Min, Trinh, Trowland, University of Sydney, Astrophysics, & Observatory, 2011).
Plasma Diagnostics
- Synthetic Aperture Microwave Imaging with Active Probing for Fusion Plasma Diagnostics (2012) : Shevchenko et al. designed a SAMI system for 2-D imaging in fusion plasmas, demonstrating the potential of this technology in plasma diagnostics (Shevchenko, Vann, Freethy, & Huang, 2012).
Medical Research
- Machine-learning Model Derived Gene Signature Predictive of Paclitaxel Survival Benefit in Gastric Cancer (2021) : Sundar et al. used machine-learning techniques to identify a gene signature predictive of survival benefit from paclitaxel in gastric cancer patients, showcasing the application of computational methods in medical research (Sundar, Kumarakulasinghe, Chan, Yoshida, Yoshikawa, Miyagi, Rino, Masuda, Guan, Sakamoto, Tanaka, Tan, Hoppe, Jeyasekharan, Ng, De Simone, Grabsch, Lee, Oshima, Tsuburaya, & Tan, 2021).
Ethical and Cultural Research
- Ethical Considerations for Community-based Participatory Research with Sami Communities in North Finland (2021) : This study by Eriksen et al. delves into the ethical aspects of conducting community-based research with Sami communities, highlighting the importance of cultural sensitivity in research practices (Eriksen, Rautio, Johnson, Koepke, & Rink, 2021).
properties
IUPAC Name |
(E)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)/b24-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLGTHRJNIRCA-ZXKDJJQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009931 | |
Record name | Samixogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Samixogrel | |
CAS RN |
133276-80-9 | |
Record name | Samixogrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133276809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Samixogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMIXOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB73H1ADH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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